molecular formula C13H17NO3 B8586907 (5S)-4-[(4-methoxyphenyl)methyl]-5-methylmorpholin-3-one CAS No. 169297-84-1

(5S)-4-[(4-methoxyphenyl)methyl]-5-methylmorpholin-3-one

Cat. No. B8586907
M. Wt: 235.28 g/mol
InChI Key: DCCPSNCYDOCXEW-JTQLQIEISA-N
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Patent
US09193693B2

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of sodium hydride (3.46 g, 100.92 mmol, 2.00 equiv, 70%) in tetrahydrofuran (200 mL). This was followed by the dropwise addition of a solution of N-(4-methoxybenzyl)-2-bromo-N-(1-hydroxypropan-2-yl)acetamide (16 g, 50.47 mmol, 1.00 equiv) in tetrahydrofuran (100 mL) with stirring at 25° C. The resulting solution was stirred overnight at 25° C. in an oil bath. The reaction was then quenched by the addition of 200 g of water/ice. The resulting solution was extracted with 5×200 mL of dichloromethane and the organic layers combined. The organic layers were washed with 3×50 mL of H2O. Dried over anhydrous magnesium sulfate and concentrated under vacuum. This resulted in 11.9 g (crude) of 4-(4-methoxybenzyl)-5-methylmorpholin-3-one as yellow oil.
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
N-(4-methoxybenzyl)-2-bromo-N-(1-hydroxypropan-2-yl)acetamide
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
4-(4-Methoxybenzyl)-5-methylmorpholin-3-one

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]([CH:15]([CH3:18])[CH2:16][OH:17])[C:11](=[O:14])[CH2:12]Br)=[CH:7][CH:6]=1>O1CCCC1>[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[CH:15]([CH3:18])[CH2:16][O:17][CH2:12][C:11]2=[O:14])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
N-(4-methoxybenzyl)-2-bromo-N-(1-hydroxypropan-2-yl)acetamide
Quantity
16 g
Type
reactant
Smiles
COC1=CC=C(CN(C(CBr)=O)C(CO)C)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at 25° C. in an oil bath
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 200 g of water/ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 5×200 mL of dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with 3×50 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 11.9 g (crude) of 4-(4-methoxybenzyl)-5-methylmorpholin-3-one as yellow oil

Outcomes

Product
Name
4-(4-Methoxybenzyl)-5-methylmorpholin-3-one
Type
Smiles
COC1=CC=C(CN2C(COCC2C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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